molecular formula C26H39NO3 B1263352 Metachromin S

Metachromin S

Cat. No.: B1263352
M. Wt: 413.6 g/mol
InChI Key: AVSDXGLYZPUUKD-JEJCENLRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Metachromin S is a sesquiterpenoid quinone, a marine-derived meroterpenoid isolated from marine sponges with the molecular formula C₂₆H₃₉NO₃ and a molecular weight of 413.602 g/mol . It is part of the metachromin family of natural products, which have shown significant potential in biomedical research due to their diverse bioactivities . While specific biological data for this compound is an area of active investigation, related compounds in the metachromin family provide strong rationale for its research value. Metachromins are recognized for their potent cytotoxic properties . For instance, Metachromin C, a structural analog, demonstrates robust antitumor activity by potentially interfering with Topoisomerase I (TOPO I) binding to DNA, inhibiting TOPO I activity, preventing DNA relaxation, and causing DNA damage that activates the DNA repair pathway . It also exhibits anti-migration and anti-invasion capabilities in pancreatic cancer cell lines (PANC-1, BxPC-3, MiaPaCa-2, AsPC-1) and acts as an anti-angiogenic compound by inhibiting new vessel formation in human endothelial cells and zebrafish models . Another analog, Metachromin A, has shown inhibitory effects on hepatitis B virus production by impairing viral promoter activity , and Metachromin V displays anticancer potential against patient-derived colorectal cancer stem cells (CRC-CSCs) by affecting cell cycle progression and impairing cell motility . This collective evidence positions this compound as a promising candidate for researchers exploring novel mechanisms in oncology and virology. Its unique marine-inspired chemical structure offers a valuable tool for probing new cellular pathways and developing potential therapeutic strategies. This product is intended for research purposes only in a laboratory setting. It is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C26H39NO3

Molecular Weight

413.6 g/mol

IUPAC Name

4-hydroxy-5-(3-methylbutylamino)-3-[(E)-3-methyl-5-[(1R,2S)-1,2,3-trimethylcyclohex-3-en-1-yl]pent-2-enyl]cyclohexa-3,5-diene-1,2-dione

InChI

InChI=1S/C26H39NO3/c1-17(2)12-15-27-22-16-23(28)25(30)21(24(22)29)10-9-18(3)11-14-26(6)13-7-8-19(4)20(26)5/h8-9,16-17,20,27,29H,7,10-15H2,1-6H3/b18-9+/t20-,26-/m1/s1

InChI Key

AVSDXGLYZPUUKD-JEJCENLRSA-N

Isomeric SMILES

C[C@@H]1C(=CCC[C@]1(C)CC/C(=C/CC2=C(C(=CC(=O)C2=O)NCCC(C)C)O)/C)C

Canonical SMILES

CC1C(=CCCC1(C)CCC(=CCC2=C(C(=CC(=O)C2=O)NCCC(C)C)O)C)C

Synonyms

metachromin S

Origin of Product

United States

Origin and Isolation Methodologies for Metachromin S

Natural Marine Sponge Sources of Metachromin S

This compound is a natural product isolated from marine sponges. mdpi.com Research has identified sponges of the genus Spongia as the source of this compound. Specifically, this compound was isolated from a Spongia species collected in Okinawa. mdpi.com

This particular sponge has yielded a variety of related compounds, collectively known as metachromins. While some metachromins, like Metachromin C, were first found in the marine sponge Hippospongia metachromia, the Okinawan Spongia sp. has proven to be a rich source of a wider range of these sesquiterpenoids, including this compound. mdpi.comnih.govclockss.org Other sponges, such as Thorecta reticulata, have been found to produce different, but structurally related, metachromins. acs.org

The table below summarizes the natural marine sponge sources for various metachromins, highlighting the specific source for this compound.

CompoundMarine Sponge SourceLocation of Collection
This compoundSpongia sp.Okinawa
Metachromins A, C, D, EHippospongia metachromia, Spongia sp.Okinawa
Metachromins J, K, L-TSpongia sp.Okinawa
Metachromins U, V, WThorecta reticulataTasmania, Australia
Metachromins X, YSpongia sp.Japan

Chromatographic Separation and Purification Techniques for this compound Isolation

The isolation of this compound from its natural sponge source involves a multi-step process heavily reliant on chromatographic techniques. clockss.org These methods separate the complex mixture of metabolites present in the sponge extract based on their physical and chemical properties. excedr.comsavemyexams.com

The general procedure for isolating metachromins, including this compound, from Spongia sp. begins with extraction and partitioning. The wet sponge material is typically extracted with a solvent like methanol (B129727) (MeOH). clockss.org The resulting crude extract is then partitioned between a nonpolar solvent, such as ethyl acetate (B1210297) (EtOAc), and water to separate compounds based on their polarity. clockss.org

The organic-soluble fraction, which contains the metachromins, is then subjected to a series of chromatographic purifications. clockss.orgu-tokyo.ac.jp

Key Chromatographic Steps:

Silica (B1680970) Gel Column Chromatography: This is a primary separation step. The extract is passed through a column packed with silica gel, a polar stationary phase. uni-duesseldorf.de A non-polar mobile phase is used initially, and its polarity is gradually increased. Non-polar compounds elute first, followed by more polar compounds, effectively fractionating the complex mixture. uni-duesseldorf.de

C18 Column Chromatography: This technique, also known as reversed-phase chromatography, is often used for further purification. clockss.org The stationary phase (C18) is non-polar, and a polar mobile phase is used. In this system, polar compounds elute before non-polar compounds. nih.govunl.edu

Thin-Layer Chromatography (TLC): TLC is used throughout the process to monitor the separation and identify fractions containing the desired compounds. clockss.orgunipune.ac.in In the isolation of related metachromins, a specific variant, AgNO₃-SiO₂ TLC (silver nitrate-impregnated silica gel), was employed, which is particularly useful for separating compounds containing double bonds. clockss.org

High-Performance Liquid Chromatography (HPLC): For final purification, reversed-phase HPLC is often utilized. u-tokyo.ac.jp This high-resolution technique provides pure compounds by passing the semi-purified fractions through a column under high pressure, allowing for precise separation. uni-duesseldorf.de

The table below outlines a typical chromatographic workflow for the isolation of metachromins from a sponge extract.

StepTechniqueStationary PhasePurpose
1Solvent Extraction & PartitioningN/AInitial separation of metabolites based on polarity (e.g., between EtOAc and H₂O).
2Silica Gel Column ChromatographySilica Gel (Polar)Gross fractionation of the organic extract.
3C18 Column ChromatographyC18-bonded Silica (Non-polar)Further fractionation of semi-purified fractions based on reversed-phase separation.
4Thin-Layer Chromatography (TLC)Silica Gel (often AgNO₃-impregnated)Monitoring fractions and guiding the separation process.
5High-Performance Liquid Chromatography (HPLC)Reversed-Phase (e.g., C18)Final purification to yield the isolated compound.

Following these purification steps, the structure of the isolated compound, this compound, was elucidated by comparing its spectroscopic data, particularly Nuclear Magnetic Resonance (NMR) data, with that of the co-isolated and structurally similar Metachromin R. mdpi.com

Advanced Structural Elucidation and Stereochemical Investigations of Metachromin S

Spectroscopic Analysis Techniques for Metachromin S Structure Determination

The foundational characterization of this compound was accomplished through the integrated interpretation of data from nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. nih.gov Comparison with structurally related, co-isolated metabolites was crucial in this process. nih.gov

NMR spectroscopy is the cornerstone for elucidating the carbon skeleton and connectivity of merosesquiterpenoids like this compound. The structure of this compound was successfully assigned by comparing its NMR data with those of the closely related compound, Metachromin R. nih.gov

1D NMR (¹H and ¹³C): One-dimensional ¹H NMR spectra provide information on the chemical environment of protons, their integrations revealing the number of protons, and coupling constants indicating adjacent protons. The ¹³C NMR spectrum reveals the number of unique carbon atoms and their chemical nature (e.g., carbonyl, aromatic, olefinic, aliphatic). For the metachromin class, ¹³C NMR signals readily identify the quinone or hydroquinone (B1673460) moiety and the terpenoid side chain. clockss.org

2D NMR (COSY, HSQC, HMBC): Two-dimensional NMR experiments are indispensable for assembling the molecular fragments.

COSY (Correlation Spectroscopy) identifies proton-proton (¹H-¹H) coupling networks, allowing for the tracing of spin systems within the molecule. nih.gov

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, assigning specific protons to their corresponding carbons. rsc.org

HMBC (Heteronuclear Multiple Bond Correlation) is a powerful tool that reveals long-range (typically 2- and 3-bond) correlations between protons and carbons. core.ac.uk These correlations are critical for connecting the individual spin systems and linking quaternary carbons, thus assembling the complete carbon framework. nih.govcore.ac.uk For instance, in related metachromins, HMBC correlations have been used to establish the connectivity between the terpenoid side chain and the aromatic core. nih.gov

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique is vital for determining the relative stereochemistry of a molecule by identifying protons that are close in space, irrespective of their bonding sequence. core.ac.uk For this compound, NOESY data revealed that its relative stereochemistry is identical to that of Metachromin R. nih.gov In Metachromin R, key NOESY correlations, such as those between H-2β and Me-14, and H-1α and Me-13, established the relative configuration of the cyclohexane (B81311) ring. nih.gov

Table 1: Representative ¹H and ¹³C NMR Data for a Metachromin Cyclohexene (B86901) Ring Moiety (in CDCl₃)

This table illustrates typical NMR values for the cyclohexene portion common to several metachromins, providing context for the data used to characterize this compound. Data is based on published values for related compounds like Metachromin J. clockss.org

PositionδC (ppm)δH (ppm, multiplicity, J in Hz)Key HMBC CorrelationsKey NOESY Correlations
149.82.15 (m)C-2, C-3, C-5, C-12, C-13H-2, H-5, H-13
226.51.95 (m), 1.60 (m)C-1, C-3, C-4, C-14H-1, H-3, H-14
3119.75.26 (br s)C-1, C-2, C-4, C-5H-2, H-4
4137.2---
540.12.05 (m)C-1, C-3, C-4, C-6H-1, H-6
635.81.80 (m), 1.45 (m)C-1, C-5H-5
1223.41.64 (s)C-3, C-4, C-5H-3
1316.50.88 (d, 6.8)C-1, C-2, C-6H-1
1421.11.05 (s)C-2, C-3, C-4H-2, H-5

Both ORD and CD are chiroptical techniques that measure the differential interaction of chiral molecules with polarized light, providing critical information about their stereochemistry. wikipedia.orgphotophysics.com

Optical Rotatory Dispersion (ORD): This technique measures the variation in the angle of optical rotation as a function of the wavelength of light. wikipedia.org The resulting curve, particularly in regions of absorption (anomalous dispersion), can be characteristic of a specific stereoisomer. trygvehelgaker.no

Circular Dichroism (CD): CD spectroscopy measures the difference in absorption of left and right-handed circularly polarized light by a chiral molecule. photophysics.com This is a highly sensitive method for probing the stereochemical environment of chromophores. In the study of metachromins, CD spectroscopy has been instrumental. For example, the absolute configuration at the C-9 stereocenter of Metachromin T was deduced from its CD spectrum. nih.gov Similarly, the absolute configuration of Metachromin Y was analyzed using a combination of CD spectroscopy and chiral HPLC. researchgate.netnih.gov These examples demonstrate the utility of CD in assigning stereocenters within this compound class, a technique applicable to the rigorous stereochemical confirmation of this compound.

Mass spectrometry (MS) provides the precise molecular weight of a compound and, through high-resolution techniques, its elemental composition.

Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD) Spectroscopy for Chirality Assessment

Absolute Configuration Determination Methodologies for this compound Stereochemistry

Determining the absolute configuration—the precise 3D arrangement of atoms at all chiral centers—is a significant challenge that often requires a combination of methods.

For this compound, the absolute stereochemistry at positions C-5 and C-6 was tentatively assigned as 5S and 6R, respectively. nih.gov This assignment was not determined directly but was inferred from the presumption that this compound is generated through the same biosynthetic pathway as Metachromin A, for which the C-6 configuration is known to be R. nih.gov

Other methodologies applied to related compounds highlight the rigorous approaches available for unambiguous assignment:

Total Synthesis: The unambiguous confirmation of a proposed structure and its absolute configuration is often achieved through enantioselective total synthesis. This was successfully employed for the first time to confirm the structure and assign the absolute configuration of (+)-(S)-metachromin V. nih.govglobalauthorid.com

Chiral Chromatography and Spectroscopy: A combination of analytical techniques can be used. The absolute configuration of Metachromin Y was determined by separating its enantiomers using chiral HPLC and then analyzing them with CD spectroscopy. nih.gov

Characterization of Stereoisomers and Assessment of Enantiomeric Purity

A molecule with multiple stereocenters, like this compound, can exist as multiple stereoisomers. These isomers have the same molecular formula and connectivity but differ in the spatial arrangement of their atoms. masterorganicchemistry.com They can be classified as either enantiomers (non-superimposable mirror images) or diastereomers (stereoisomers that are not mirror images). masterorganicchemistry.com

While the natural product this compound was isolated as a single stereoisomer, a full characterization would involve the synthesis or isolation of other possible stereoisomers to compare their properties. The assessment of enantiomeric purity is crucial to confirm that a sample consists of a single enantiomer. Standard methods for this assessment include:

Chiral High-Performance Liquid Chromatography (HPLC): This is a common method for separating enantiomers and determining the enantiomeric excess (ee) or enantiomeric purity of a sample. nih.gov

NMR Spectroscopy with Chiral Solvating Agents (CSAs): In the presence of a chiral solvating agent, enantiomers can form transient diastereomeric complexes. libretexts.org These complexes have distinct NMR spectra, allowing for the quantification of each enantiomer in a mixture and thus the determination of enantiomeric purity. libretexts.org

While specific studies on the enantiomeric purity of this compound are not detailed in the literature, these established techniques represent the standard methodologies for such characterization. nih.govnih.gov

Synthetic Strategies and Analog Development for Metachromin S

Total Synthesis Approaches to Metachromin S

As of the latest available data, dedicated publications detailing the total synthesis of this compound are scarce. The synthetic efforts within the metachromin family have primarily concentrated on other analogues.

Development of Racemic Total Synthesis Methodologies

There is no specific racemic total synthesis methodology reported for this compound in the reviewed literature. For comparison, the racemic total synthesis of Metachromin A has been accomplished through a convergent approach. scielo.brscielo.br This strategy featured key steps such as a stereoselective Horner-Wadsworth-Emmons coupling and a regioselective Thiele-Winter acetoxylation. scielo.brscielo.brresearchgate.net This approach was noted for its potential applicability to the synthesis of other metachromin analogues, which could theoretically include this compound, though no such application has been published. scielo.brscielo.br

Elucidation of Enantioselective Total Synthesis Routes

Specific enantioselective total synthesis routes for this compound have not been reported. In the broader metachromin family, a formal enantioselective synthesis of Metachromin A was developed. scielo.brscielo.brresearchgate.net This was achieved through the asymmetric synthesis of a key fragment using methods like asymmetric deprotonation with a chiral base and enantioselective deracemization. scielo.brscielo.brresearchgate.net Furthermore, a stereoselective synthesis of (+)-(S)-Metachromin V has been successfully executed, which also led to the synthesis of other hydroquinone (B1673460) meroterpenoids. nih.gov A critical step in this synthesis was a Li2CuCl4 catalyzed cross-coupling reaction. nih.gov This work was significant as it confirmed the chemical structure and assigned the absolute configuration of (+)-(S)-Metachromin V. nih.gov Additionally, the structure of Metachromin X was confirmed via total synthesis. nih.gov

Semisynthesis and Chemical Derivatization Strategies for this compound

Direct evidence of semisynthesis or chemical derivatization strategies specifically applied to this compound is not available in the current literature. However, such strategies have been employed for other metachromins. For instance, the structures of some metachromins have been confirmed by their synthesis from other naturally occurring metachromins, implying a semisynthetic approach.

Rational Design and Synthesis of this compound Analogues for Structure-Activity Relationship (SAR) Studies

There are no dedicated studies on the rational design and synthesis of this compound analogues for structure-activity relationship (SAR) analysis. SAR studies have been conducted for the broader class of marine meroterpenoids, and for other specific metachromins, to understand the structural requirements for their biological activities. mdpi.comnih.govnih.gov These studies on related compounds have provided insights into how modifications of the quinone or hydroquinone ring and the terpenoid side chain can influence cytotoxicity and other biological effects. mdpi.comnih.gov However, a targeted SAR study on this compound analogues has not yet been published.

Molecular Mechanisms of Action of Metachromin S

Cellular Target Identification and Validation for Metachromin S

There is no specific information available in the reviewed scientific literature regarding the identification and validation of cellular targets for this compound.

Modulation of Cellular Processes and Signaling Pathways by this compound

Information on how this compound modulates cellular processes and signaling pathways is not specifically detailed in existing research. However, a study on a group of related compounds provides some context. Metachromins L, M, S, and T have demonstrated cytotoxic effects against murine leukemia (L1210) and human epidermoid carcinoma (KB) cells in vitro. mdpi.com This suggests that this compound may interfere with fundamental cellular processes, leading to cell death in cancerous cell lines.

Investigation of Cell Cycle Progression Interference

Specific investigations into the interference of this compound with cell cycle progression have not been reported.

There is no available data describing the mechanisms of S-phase cell cycle arrest induced specifically by this compound.

There is no available data on the effects of this compound on the dynamics of the G2/M phase transition.

Mechanisms of S-Phase Cell Cycle Arrest Induced by this compound

Perturbation of DNA Integrity and DNA Repair Pathways

Detailed studies on the perturbation of DNA integrity and the impact on DNA repair pathways by this compound are not present in the current body of scientific literature.

There is no direct evidence from the reviewed literature to suggest that this compound induces DNA single-strand breaks.

The following table summarizes the cytotoxic activity of this compound and related compounds.

CompoundCell LineIC50 (µg/mL)
This compound L1210 (murine leukemia)5.2
KB (human epidermoid carcinoma)>10
Metachromin LL1210 (murine leukemia)4.0
KB (human epidermoid carcinoma)4.0
Metachromin ML1210 (murine leukemia)3.5
KB (human epidermoid carcinoma)5.4
Metachromin TL1210 (murine leukemia)3.0
KB (human epidermoid carcinoma)5.6

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function. (Source: Meroterpenes from Marine Invertebrates: Structures, Occurrence, and Ecological Implications mdpi.com)

Based on a thorough review of available scientific literature, it is not possible to generate the requested article on the chemical compound “this compound.”

While the compound “this compound” is indexed in chemical databases such as PubChem (CID 25053703), there is currently no published research data available detailing its molecular mechanisms of action. nih.govchemspider.com Specifically, there is no scientific literature concerning its effects on DNA Topoisomerase I, programmed cell death pathways, or cytoskeletal dynamics.

Therefore, the content required to populate the detailed outline provided cannot be generated with scientific accuracy.

It is important to note that extensive research is available for other related marine-derived compounds, such as Metachromin C and Metachromin V . Scientific studies on these compounds have described mechanisms that align with the topics in your outline, including:

Metachromin C : Inhibition of DNA Topoisomerase I (TOPO I), induction of DNA damage, and inhibition of cell migration and invasion. nih.govnih.govmedsci.org

Metachromin V : Regulation of apoptosis, reorganization of the cytoskeleton, and reduction of Rho GTPase expression, which impairs cell motility. nih.govresearchgate.net

Should you wish to receive an article on the molecular mechanisms of Metachromin C or Metachromin V , please provide a new request specifying one of those compounds.

Involvement of Rho GTPase Signaling Pathways

Interference with Angiogenesis Regulatory Pathways

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a complex and highly regulated process essential for various physiological functions. openaccessjournals.com However, in pathological conditions such as cancer, uncontrolled angiogenesis can promote tumor growth and metastasis. wjgnet.comfrontiersin.org The compound this compound has demonstrated the ability to interfere with these regulatory pathways, primarily by affecting endothelial cells, which are the primary cells involved in forming the lining of blood vessels. openaccessjournals.comnih.gov

Modulation of Endothelial Cell Proliferation

This compound has been shown to inhibit the proliferation of endothelial cells, a critical step in the angiogenic process. nih.govnih.govomicsdi.org Studies using Human Umbilical Vein Endothelial Cells (HUVECs), a common model for studying angiogenesis, have demonstrated that Metachromin C, a related compound, reduces HUVEC proliferation in a dose-dependent manner. nih.govresearchgate.netresearchgate.net This inhibitory effect on cell proliferation is a key mechanism by which this compound can disrupt the formation of new blood vessels. nih.govresearchgate.net The process of angiogenesis is initiated by the activation of endothelial cells in response to various stimuli, leading to their proliferation and migration to form new vessel sprouts. openaccessjournals.commdpi.com By curbing this proliferation, this compound effectively hinders a fundamental aspect of angiogenesis.

Disruption of Endothelial Tube Formation

Beyond inhibiting proliferation, this compound also disrupts the ability of endothelial cells to form the three-dimensional, tube-like structures that are the hallmark of new blood vessels. nih.govnih.govomicsdi.org In vitro assays have shown that Metachromin C can inhibit the formation of these tubular structures by HUVECs. nih.govresearchgate.netresearchgate.net This assay is a widely used model for the reorganization stage of angiogenesis, where endothelial cells align and form capillary-like networks. thermofisher.com The disruption of this process by this compound further underscores its anti-angiogenic potential, as it not only prevents the increase in endothelial cell number but also interferes with their morphological differentiation into functional vessels. nih.govresearchgate.net Interestingly, it has been noted that while Metachromin C inhibits the formation of new tubular structures, it does not appear to affect pre-existing ones, suggesting a selective action on active angiogenesis. nih.govresearchgate.net

Kinase Inhibition Profiles of this compound

Protein kinases are crucial enzymes that regulate a wide array of cellular processes, and their dysregulation is often implicated in diseases like cancer. plos.orgsigmaaldrich.com Small molecule kinase inhibitors have emerged as a significant class of therapeutic agents. plos.orgsigmaaldrich.com Metachromins have been investigated for their potential to inhibit various kinases, including those central to cancer progression.

Modulation of Epidermal Growth Factor Receptor (EGFR) Kinase Activity

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in cell proliferation and survival. nih.govfrontiersin.org Its overactivity is a common feature in many epithelial tumors. nih.gov Research has indicated that some metachromins possess inhibitory activity against EGFR kinase. researchgate.net For instance, metachromin L has been reported to inhibit EGFR kinase activity. researchgate.net While the kinase activity of EGFR is a primary target for cancer therapy, it is also known that EGFR can have kinase-independent functions that contribute to cell survival. nih.govmdpi.com The ability of metachromins to modulate EGFR kinase activity positions them as compounds of interest in the study of anti-cancer agents. researchgate.netembopress.org

Modulation of Human Epidermal Growth Factor Receptor 2 (HER2) Kinase Activity

Human Epidermal Growth Factor Receptor 2 (HER2), another member of the ErbB family of receptor tyrosine kinases, is a key oncogene, particularly in a subset of breast cancers. nih.govmdpi.com Overexpression of HER2 leads to aggressive tumor growth and is associated with a poor prognosis. mdpi.com Like EGFR, HER2 has strong catalytic kinase activity and is a critical signaling node. nih.govmdpi.com Studies have shown that certain metachromins exhibit inhibitory effects on HER2 kinase activity. researchgate.net The HER2/HER3 heterodimer is a particularly potent activator of downstream signaling pathways that promote cell survival. nih.gov The potential for metachromins to interfere with HER2 signaling highlights their broader potential as kinase inhibitors.

Interaction with Other Specific Molecular Systems (e.g., DNA Polymerases, Viral Promoters)

The biological activities of this compound and its analogs may extend beyond the modulation of angiogenesis and kinase signaling to interactions with other fundamental cellular and viral machinery.

DNA Polymerases

DNA polymerases are enzymes essential for DNA replication and repair. wikipedia.org They synthesize new DNA strands using existing strands as templates. wikipedia.org Some specialized DNA polymerases, known as translesion synthesis (TLS) polymerases, are capable of replicating past damaged DNA, a process that can be error-prone. embopress.orgplos.org Research into compounds that interact with DNA polymerases is crucial for understanding mechanisms of DNA damage and repair. nih.govmdpi.com While direct studies on the interaction of this compound with the full spectrum of DNA polymerases are not extensively detailed in the provided search results, a related compound, Metachromin C, has been suggested to impact the DNA replication machinery. nih.govnih.gov Specifically, it is thought to interfere with Topoisomerase I, an enzyme closely involved in DNA replication and relaxation, which can indirectly affect the progression of DNA polymerases. nih.govnih.gov This interference leads to DNA damage and can activate DNA repair pathways. nih.govnih.gov

Viral Promoters

Viral promoters are regions of viral DNA that initiate the transcription of viral genes by recruiting the host cell's transcriptional machinery. mdpi.comfrontiersin.org These promoters are critical for the viral life cycle and are often regulated by viral trans-activator proteins. frontiersin.org The regulation of viral gene expression, particularly in herpesviruses, can be complex, involving different promoters at various stages of infection. frontiersin.orgucl.ac.uk For instance, the cauliflower mosaic virus (CaMV) contains promoter regions that have been utilized in chimeric genes for expression in plant cells. google.com There is no specific information in the provided search results detailing the interaction of this compound with viral promoters.

Advanced Analytical and Characterization Techniques for Metachromin S Research

Application of Chiral Separation Techniques (e.g., Chiral High-Performance Liquid Chromatography)

The molecular structure of many metachromins, including the potential for stereoisomers in compounds like Metachromin S, underscores the importance of chiral separation techniques in their analysis. The specific three-dimensional arrangement of atoms in a chiral molecule can significantly influence its biological activity. Therefore, the separation and characterization of individual enantiomers are crucial for understanding their distinct pharmacological profiles.

Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation of enantiomers. This method utilizes a chiral stationary phase (CSP) that interacts differentially with the enantiomers of a chiral compound, leading to different retention times and, consequently, their separation. While specific studies detailing the chiral separation of this compound are not prevalent in the public domain, the application of this technique to closely related metachromins provides a clear precedent. For instance, in the structural elucidation of Metachromin Y, chiral HPLC combined with circular dichroism (CD) spectroscopy was instrumental in determining its absolute configuration. amanote.com

Furthermore, the enantioselective synthesis of related compounds, such as Metachromin A, inherently relies on chiral analytical methods to assess the enantiomeric excess and purity of the synthesized products. scielo.brresearchgate.netscielo.br These synthetic strategies often employ chiral reagents and catalysts, and the resulting stereochemistry must be rigorously confirmed, typically by chiral HPLC. The separation of diastereomers and enantiomers of complex molecules with multiple chiral centers, a characteristic of many sesquiterpenoids, can be achieved by coupling chiral and achiral chromatography columns in series. sigmaaldrich.com This approach allows for the systematic development of methods to resolve all potential stereoisomers.

Table 1: Chiral Separation Techniques for Sesquiterpenoid Quinones

TechniqueApplicationExample Compound(s)Reference(s)
Chiral HPLCSeparation of enantiomers to determine absolute configuration and enantiomeric purity.Metachromin Y, Metachromin A amanote.comscielo.br
Circular Dichroism (CD) SpectroscopyUsed in conjunction with chiral HPLC to determine the absolute stereochemistry of chiral molecules.Metachromin Y amanote.com
Coupled Chiral and Achiral ChromatographyResolution of complex mixtures of stereoisomers (enantiomers and diastereomers).Multi-chiral center molecules sigmaaldrich.com

Development and Implementation of High-Throughput Screening Methodologies for Biological Activity of this compound

High-throughput screening (HTS) is a critical tool in modern drug discovery, enabling the rapid evaluation of large numbers of chemical compounds for their biological activity. bmglabtech.comwikipedia.org This automated process is particularly valuable for screening natural product libraries, which are rich in chemical diversity. acs.orgvliz.be While specific HTS campaigns focusing exclusively on this compound are not widely documented, the general methodologies are well-established and applicable.

The primary goal of HTS is to identify "hits"—compounds that exhibit a desired biological effect, such as cytotoxicity against cancer cells. bmglabtech.com These screens are typically performed in microtiter plates, allowing for the simultaneous testing of thousands of compounds. wikipedia.org For assessing the anticancer potential of compounds like this compound, cell-based assays are commonly employed. These assays measure parameters like cell viability, proliferation, or apoptosis in response to treatment. thieme-connect.comnih.gov

A common approach involves screening a compound library against a panel of cancer cell lines to identify compounds with potent and selective cytotoxic activity. thieme-connect.com For example, a library of marine natural products can be screened for its ability to reduce cell viability, with subsequent assays to determine the mechanism of action of the identified hits. acs.org The development of such assays requires careful optimization of cell seeding density, compound concentration ranges, and incubation times. vliz.be

Table 2: High-Throughput Screening (HTS) Methodologies

HTS ComponentDescriptionRelevance to this compound ResearchReference(s)
Compound Library A large collection of chemical compounds, which can include natural product extracts or pure compounds.A library containing this compound and other metachromins would be screened. acs.orgvliz.be
Assay Plate Microtiter plates (e.g., 96, 384, or 1536-well) are used to perform a large number of tests simultaneously.Allows for rapid testing of this compound across various concentrations and cell lines. wikipedia.org
Automation Robotic systems handle liquid dispensing, plate transport, and data acquisition.Increases the speed and reproducibility of the screening process. bmglabtech.comwikipedia.org
Detection Method Spectrophotometric, fluorometric, or luminescent readouts are used to measure the biological response.Quantifies the effect of this compound on cell viability or other parameters. thieme-connect.com
Hit Identification Data analysis identifies compounds that meet predefined activity criteria.Identifies this compound as a potential lead compound for further development. bmglabtech.com

Utilization of Proteomic and Metabolomic Approaches for Comprehensive Pathway Analysis

To understand the mechanism of action of a bioactive compound like this compound, it is essential to investigate its effects on the complex network of proteins and metabolites within a cell. Proteomics and metabolomics are powerful "omics" technologies that provide a global snapshot of the proteome and metabolome, respectively, offering insights into the cellular pathways perturbed by the compound.

Proteomics , the large-scale study of proteins, can identify the molecular targets of a drug and the downstream signaling pathways it affects. A study on the related compound Metachromin V demonstrated the power of this approach. nih.govresearchgate.net In this research, proteomic analysis of colorectal cancer stem cells treated with Metachromin V identified CCAR1 as a potential molecular target, a protein involved in apoptosis and the β-catenin pathway. nih.govresearchgate.net The general workflow for such a study involves treating cells with the compound, extracting the proteins, and analyzing them using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). plos.org The identified proteins that are differentially expressed between treated and untreated cells can then be mapped to specific cellular pathways. plos.orgthno.org

Metabolomics , the comprehensive analysis of small molecule metabolites, provides a direct readout of the physiological state of a cell. nih.govmdpi.com By comparing the metabolic profiles of cells treated with this compound to control cells, researchers can identify metabolic pathways that are altered. This can reveal, for example, changes in energy metabolism, amino acid biosynthesis, or lipid metabolism. mdpi.commdpi.com Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are the primary analytical platforms used for metabolomic analysis. mdpi.comelifesciences.org Pathway analysis of the altered metabolites can then provide a mechanistic explanation for the observed cellular effects. mdpi.com

Table 3: Proteomic and Metabolomic Approaches

"Omics" FieldKey TechniquesInformation GainedRelevance to this compoundReference(s)
Proteomics LC-MS/MS, 2D-PAGE, Western BlottingIdentification of drug targets, analysis of signaling pathways, understanding mechanisms of resistance.Elucidation of the molecular targets and pathways affected by this compound. nih.govresearchgate.netplos.orgthno.org
Metabolomics GC-MS, LC-MS, NMR SpectroscopyIdentification of altered metabolic pathways, understanding of physiological state, biomarker discovery.Revealing the impact of this compound on cellular metabolism and energy production. nih.govmdpi.commdpi.comelifesciences.org

Advanced Imaging Techniques for Visualizing Cellular Processes Affected by this compound

Advanced imaging techniques are indispensable for visualizing the subcellular localization of a compound and its effects on cellular morphology and processes in real-time. These methods provide crucial spatial and temporal information that complements the data obtained from biochemical and omics analyses.

Fluorescence microscopy is a widely used technique to observe specific cellular components and processes. Fluorescently labeled probes can be used to visualize the cytoskeleton, nucleus, mitochondria, and other organelles. In the context of metachromin research, fluorescence microscopy has been used to observe the effects of these compounds on the cell cycle. For example, studies on Metachromin X and C have utilized fluorescent proteins to monitor cell cycle progression and have shown that these compounds can cause cell cycle arrest in the S/G2/M phase. amanote.com Similarly, the treatment of cells with other sesquiterpenoid quinones has been visualized using fluorescence microscopy to demonstrate the induction of apoptosis. dntb.gov.ua

Confocal microscopy , a more advanced form of fluorescence microscopy, provides higher resolution images and the ability to create three-dimensional reconstructions of cells. This technique has been employed to study the translocation of proteins in response to treatment with sesquiterpenoid quinones. For instance, in a study of the sesquiterpene quinone dysidine, confocal microscopy was used to visualize the translocation of the glucose transporter GLUT4 to the cell membrane, indicating an effect on the insulin (B600854) signaling pathway. nih.gov

Other advanced imaging modalities, such as those combining Positron Emission Tomography (PET) and Magnetic Resonance Imaging (MRI), are emerging as powerful tools in preclinical and clinical research for evaluating tumor response to treatment. nih.govconsensus.app While the direct application of such techniques to this compound is in its early stages, they hold the potential to non-invasively monitor the in vivo efficacy of novel anticancer agents derived from marine sources.

Table 4: Advanced Imaging Techniques

Imaging TechniquePrincipleApplication in this compound ResearchExample(s)Reference(s)
Fluorescence Microscopy Uses fluorescent probes to label and visualize specific cellular structures and processes.Observing effects on cell cycle, apoptosis, and cellular morphology.Cell cycle arrest by Metachromin X and C. amanote.comdntb.gov.ua
Confocal Microscopy Provides high-resolution optical sectioning for 3D imaging of cells and tissues.Detailed visualization of protein translocation and subcellular localization of drug effects.GLUT4 translocation induced by dysidine. nih.gov
PET/MRI Combines the functional information of PET with the high-resolution anatomical imaging of MRI.In vivo monitoring of tumor response to this compound treatment in animal models.General application in neuro-oncology. nih.govconsensus.app

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.